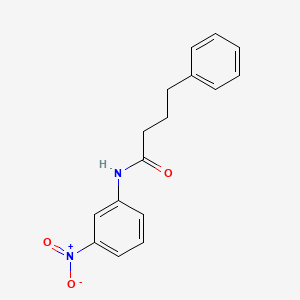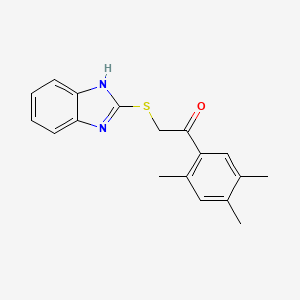
N-(3-nitrophenyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-4-phenylbutanamide: is an organic compound characterized by the presence of a nitrophenyl group and a phenylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 3-nitroaniline with 4-phenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N-(3-nitrophenyl)-4-phenylbutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro group.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanamide moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, amines.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: N-(3-aminophenyl)-4-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids and other oxidized derivatives.
科学的研究の応用
N-(3-nitrophenyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-nitrophenyl)-4-phenylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which may further interact with biological molecules. The phenylbutanamide moiety can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
類似化合物との比較
N-(4-nitrophenyl)-4-phenylbutanamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
N-(3-aminophenyl)-4-phenylbutanamide: The reduced form of N-(3-nitrophenyl)-4-phenylbutanamide.
Uniqueness: this compound is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. The combination of the nitrophenyl and phenylbutanamide moieties provides a distinct set of chemical and biological properties that can be exploited in various applications.
特性
IUPAC Name |
N-(3-nitrophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(11-4-8-13-6-2-1-3-7-13)17-14-9-5-10-15(12-14)18(20)21/h1-3,5-7,9-10,12H,4,8,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPOYKXQXZSYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)

![N-[4-(DIETHYLAMINO)PHENYL]-N'-PHENETHYLTHIOUREA](/img/structure/B5769867.png)
![4-butyl-13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5769869.png)

![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)

![2-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5769900.png)
![methyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769911.png)

![ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)amino]benzoate](/img/structure/B5769926.png)
![2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B5769932.png)

![2-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5769956.png)
